molecular formula C10H8BrNO2 B8597148 3-bromo-7-methoxyquinolin-2(1H)-one

3-bromo-7-methoxyquinolin-2(1H)-one

Cat. No. B8597148
M. Wt: 254.08 g/mol
InChI Key: VNDCXBNAQFCMFC-UHFFFAOYSA-N
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Patent
US08591878B2

Procedure details

p-Toluenesulfonyl chloride (1.68 g, 8.83 mmol) was added to a solution of 3-bromo-7-methoxyquinoline 1-oxide (2.04 g, 8.03 mmol) in EtOAc (50 mL) and 15% aqueous K2CO3 (15 mL) at RT. The reaction mixture was stirred vigorously at RT for 18 h, at which time the product was collected by filtration and washed with EtOAc. The solid was dried under vacuum and used with no further purification. LRMS (M+H)+=254.1.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
3-bromo-7-methoxyquinoline 1-oxide
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(Cl)(=O)=[O:8])=CC=1.[Br:12][C:13]1[CH:14]=[N+:15]([O-])[C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[C:18]([O:23][CH3:24])[CH:17]=2>CCOC(C)=O.C([O-])([O-])=O.[K+].[K+]>[Br:12][C:13]1[C:14](=[O:8])[NH:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[C:18]([O:23][CH3:24])[CH:17]=2 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
3-bromo-7-methoxyquinoline 1-oxide
Quantity
2.04 g
Type
reactant
Smiles
BrC=1C=[N+](C2=CC(=CC=C2C1)OC)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at RT for 18 h, at which time the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
used with no further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C(NC2=CC(=CC=C2C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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